

# Trotabresib Progression-Free Survival Data

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## Compound Focus: Trotabresib

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Cancer Type	Trial Phase & Design	PFS Metric	Result	Key Findings & Context
Recurrent High-Grade Glioma [1] [2]	Phase I "Window-of-Opportunity" (N=20)	6-month PFS Rate	12%	Demonstrated <b>notable brain tumor tissue penetration</b> (tissue:plasma ratio: 0.84). Two patients had prolonged stable disease (cycles 25 and 30) [1].
Advanced Solid Tumors [3]	Phase I Dose-Expansion (N=41)	Objective Response Rate (ORR)	0.0%	Despite a 0% ORR, the <b>Clinical Benefit Rate</b> (SD $\geq$ 4 months) was <b>31.7%</b> . Some patients had <b>very prolonged stable disease</b> , with one remaining on treatment for 4.0 years[ citation:4].
Relapsed/Refractory DLBCL [3]	Phase I Dose-Expansion (N=23)	Objective Response Rate (ORR)	13.0%	This data comes from heavily pretreated patients. The study established the recommended Phase II dose (RP2D) for further investigation [3].

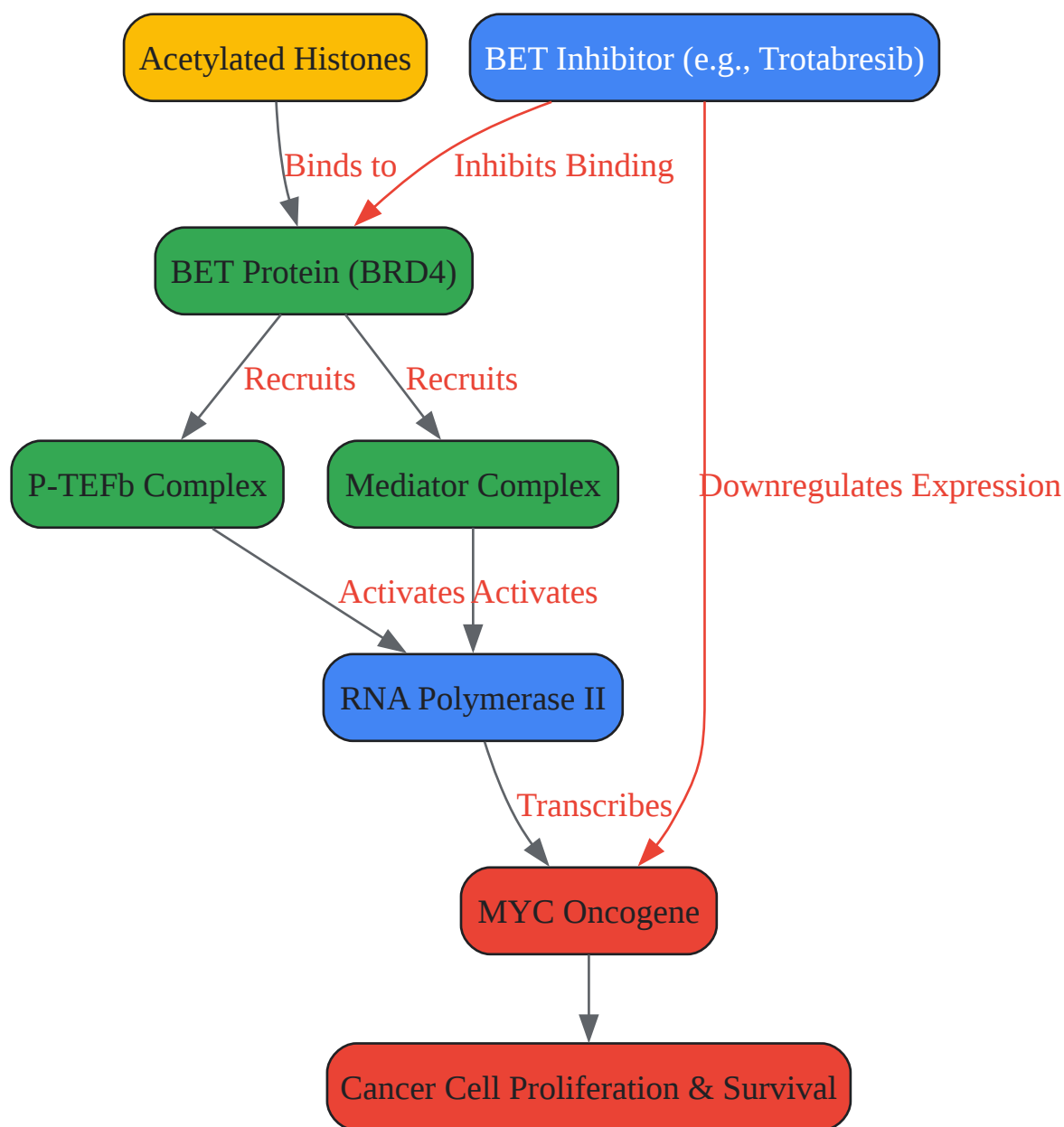
## Detailed Experimental Protocols

The data in the table was generated through the following clinical trial methodologies:

- **For Recurrent High-Grade Glioma (NCT04047303) [1] [2]:**
  - **Study Design:** This was a "**window-of-opportunity**" trial. Patients scheduled for salvage resection received **trotabresib** (30 mg/day for 4 days) before surgery. After recovery, they entered a maintenance phase with a higher dose (45 mg/day, 4 days on/24 days off per 28-day cycle).
  - **Primary Endpoints:** The study focused on **pharmacokinetics (PK)** and measuring **trotabresib** concentrations in resected brain tumor tissue.
  - **Key Assessments:** PFS was a secondary endpoint. Researchers specifically calculated the **6-month PFS rate** and monitored the duration of stable disease.
- **For Solid Tumors and DLBCL (NCT03220347) [3]:**
  - **Study Design:** This was a Phase I, open-label, multi-center trial. It included a dose-escalation part (Part A) and dose-expansion parts (Parts B and C).
  - **Dosing:** The **recommended Phase II dose (RP2D)** used in the expansion cohorts was 45 mg/day on a 4 days on/24 days off schedule in 28-day cycles.
  - **Key Assessments:** **Preliminary efficacy** was a secondary endpoint. Responses were evaluated using standard criteria, with the **Objective Response Rate (ORR)** and **Clinical Benefit Rate (CBR)** serving as key metrics. Prolonged treatment duration and survival were also tracked.

## BET Inhibition and MYC Signaling Pathway

**Trotabresib** is a Bromodomain and Extra-Terminal (BET) inhibitor. It exerts its anti-tumor effects primarily by disrupting the transcription of key oncogenes like **MYC** [4] [3]. The diagram below illustrates this core mechanism of action.



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The search results indicate that the dependency of cancers on the **MYC pathway** can vary. While **trotabresib** can downregulate MYC and cause cell cycle arrest in many models, the induction of cell death may be more pronounced in tumors with higher intrinsic MYC dependency [4]. This variability may explain the range of clinical efficacy observed across different cancer types.

## Interpretation and Next Steps for Research

The available data shows that **trotabresib** has promising biological activity, particularly its ability to penetrate the brain tumor barrier. However, its efficacy as a single agent appears to be most pronounced in achieving durable stable disease rather than high objective response rates.

- **Combination Therapies:** Based on these findings, the research focus for **trotabresib** has shifted toward **combination therapies**. An ongoing phase Ib/II clinical trial (**NCT04324840**) is investigating **trotabresib** in combination with temozolomide with or without radiotherapy in patients with newly diagnosed glioblastoma [1] [5].
- **Comparative Data:** The search results did not contain head-to-head PFS comparisons between **trotabresib** and other BET inhibitors. A comprehensive comparison guide would require gathering data on other inhibitors (such as birabresib, molibresib, or OTX015) from their respective publications and clinical trial records.

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## References

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